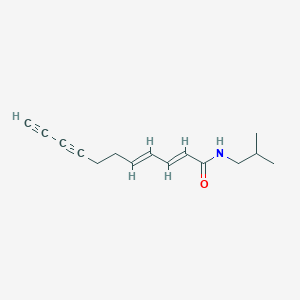
(2E,4E)-N-isobutylundeca-2,4-dien-8,10-diynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,4E)-N-isobutylundeca-2,4-dien-8,10-diynamide is a compound known for its unique chemical structure, which includes conjugated double bonds and diynes. This compound is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-N-isobutylundeca-2,4-dien-8,10-diynamide typically involves the coupling of appropriate alkyne and alkene precursors under specific conditions. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2E,4E)-N-isobutylundeca-2,4-dien-8,10-diynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxidized derivatives.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double and triple bonds to form saturated compounds.
Substitution: Nucleophilic substitution reactions can occur at the alkyne or alkene positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted alkenes or alkynes.
科学研究应用
(2E,4E)-N-isobutylundeca-2,4-dien-8,10-diynamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (2E,4E)-N-isobutylundeca-2,4-dien-8,10-diynamide involves its interaction with biological targets such as enzymes and receptors. The compound’s conjugated double bonds and diynes allow it to interact with cellular components, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context .
相似化合物的比较
Similar Compounds
(2E,4E)-deca-2,4-dienal: A compound with similar conjugated double bonds but lacking the diynes.
(2E,4E)-hexa-2,4-dienoate: Another compound with conjugated double bonds used in synthetic chemistry.
Uniqueness
(2E,4E)-N-isobutylundeca-2,4-dien-8,10-diynamide is unique due to the presence of both conjugated double bonds and diynes, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
13891-74-2 |
|---|---|
分子式 |
C15H19NO |
分子量 |
229.32 g/mol |
IUPAC 名称 |
(2E,4E)-N-(2-methylpropyl)undeca-2,4-dien-8,10-diynamide |
InChI |
InChI=1S/C15H19NO/c1-4-5-6-7-8-9-10-11-12-15(17)16-13-14(2)3/h1,9-12,14H,7-8,13H2,2-3H3,(H,16,17)/b10-9+,12-11+ |
InChI 键 |
PSAKYIJFKFCZFO-HULFFUFUSA-N |
手性 SMILES |
CC(C)CNC(=O)/C=C/C=C/CCC#CC#C |
规范 SMILES |
CC(C)CNC(=O)C=CC=CCCC#CC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[c]phenanthren-5-amine](/img/structure/B14161332.png)

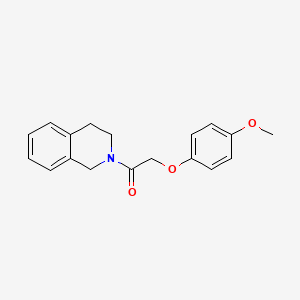
![N'-[(E)-pyridin-4-ylmethylidene]octanehydrazide](/img/structure/B14161350.png)
![9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)-](/img/structure/B14161362.png)

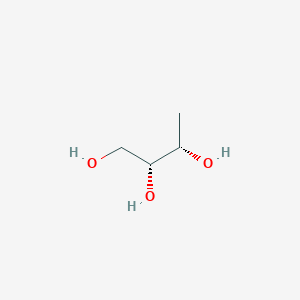
![N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B14161378.png)
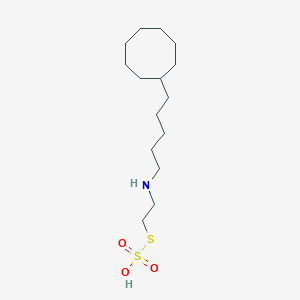
![2-(Chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14161386.png)
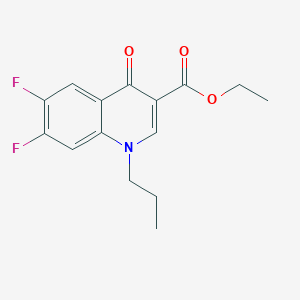
![N-(2-fluorophenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14161393.png)
![ethyl 4-{[(E)-(2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromen-6-yl)methylidene]amino}benzoate](/img/structure/B14161395.png)
![N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide](/img/structure/B14161406.png)
